molecular formula C8H7N3O B1613723 1H-indazole-6-carboxamide CAS No. 906000-44-0

1H-indazole-6-carboxamide

Cat. No. B1613723
M. Wt: 161.16 g/mol
InChI Key: FBGOHJNZYJSJKC-UHFFFAOYSA-N
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Description

1H-indazole-6-carboxamide is a compound with the CAS Number: 906000-44-0 . It has a molecular weight of 161.16 . The IUPAC name for this compound is 1H-indazole-6-carboxamide .


Synthesis Analysis

The synthesis of 1H-indazoles has been explored in various ways. One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 1H-indazole-6-carboxamide is 1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11) .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .


Physical And Chemical Properties Analysis

1H-indazole-6-carboxamide is a white to off-white solid .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif . For example, indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
  • Cancer Research

    • Indazole derivatives have been evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
    • For example, a compound named “6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1 H-indazole-4-carboxamide” exhibited potent FGFR1 inhibitory activity in the enzymatic assay (IC50 = 30.2 ± 1.9 nM) .
  • Synthetic Chemistry

    • Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
    • The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
  • Pharmacology

    • Indazole derivatives possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • For example, niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
  • PAK1 Inhibition

    • PAK1 (p21-activated kinase 1) is recognized as a promising target for anti-cancer drug discovery .
    • 1H-indazole-3-carboxamide derivatives have been suggested as lead compounds for the development of potential and selective PAK1 inhibitors .
  • Antiproliferative Activities

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Respiratory Disease Treatment

    • Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
    • This application is particularly relevant in the field of medicinal chemistry, where indazole-containing compounds are used to develop new drugs .
  • Antifungal and Antibacterial Activities

    • Indazole derivatives possess a wide range of pharmacological activities, including antifungal and antibacterial activities .
    • These compounds can be used in the development of new drugs to treat various fungal and bacterial infections .
  • Anti-HIV Activities

    • Indazole derivatives also show anti-HIV activities .
    • This makes them valuable in the field of antiviral drug development .
  • Renal Cell Carcinoma Treatment

    • Pazopanib, an indazole-containing compound, is a tyrosine kinase inhibitor that has been approved by the FDA for renal cell carcinoma .
    • This highlights the importance of indazole derivatives in the field of oncology .
  • Synthetic Chemistry

    • Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
    • The synthesis of indazoles has been a topic of interest in recent years .
  • Drug Development

    • Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
    • For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Safety And Hazards

The safety information for 1H-indazole-6-carboxamide includes the following hazard statements: H302, H315, H319, H335 . This indicates that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

properties

IUPAC Name

1H-indazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGOHJNZYJSJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625201
Record name 1H-Indazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-6-carboxamide

CAS RN

906000-44-0
Record name 1H-Indazole-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906000-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
NT Tzvetkov, S Hinz, P Küppers… - Journal of Medicinal …, 2014 - ACS Publications
Indazole- and indole-carboxamides were discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). The compounds are easily …
Number of citations: 84 pubs.acs.org
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org
Y Chu, H Cheng, Z Tian, J Zhao, G Li… - Chemical Biology & …, 2017 - Wiley Online Library
… Compound 1h was prepared from N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-6-carboxamide (2) (2.58 g, 10 mmol) and 2-chloro-5-nitropyridine (3) (1.59 g, 10 mmol) according to the …
Number of citations: 20 onlinelibrary.wiley.com
M Brzozowski, NJ O'Brien, DJD Wilson, BM Abbott - Tetrahedron, 2014 - Elsevier
The development of a preparative route to a series of novel 4-(1H-indol-6-yl)-1H-indazole compounds as potential PDK1 inhibitors is described. The synthetic strategy centres on the late…
Number of citations: 9 www.sciencedirect.com
N Cankařová, J Hlaváč, V Krchňák - Organic Preparations and …, 2010 - Taylor & Francis
… Citation 17 prepared 7-hydroxy-N-(4-phenoxyphenyl)-1H-indazole-6-carboxamide 24, an inhibitor of the Qi site of the mitochondrial respiration complex III. 7-Methoxy-1H-indazole-6-…
Number of citations: 28 www.tandfonline.com
R Laufer, G Ng, Y Liu, NKB Patel, LG Edwards… - Bioorganic & medicinal …, 2014 - Elsevier
… The crude reaction mixture was filtered and purified directly by preparative HPLC to afford N-methyl-1H-indazole-6-carboxamide as a white solid (54 mg, 99%); MS ESI 175.8 [M+H] + , …
Number of citations: 37 www.sciencedirect.com
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
A novel set of azabicyclic aryl amides have been identified as potent and selective agonists of the α7 nAChR. A two-pronged approach was taken to improve the potential hERG liability …
Number of citations: 113 www.sciencedirect.com
X Yang, F Li, KD Konze, J Meslamani… - Journal of medicinal …, 2016 - ACS Publications
EZH2 or EZH1 (enhancer of zeste homologue 2 or 1) is the catalytic subunit of polycomb repressive complex 2 (PRC2) that catalyzes methylation of histone H3 lysine 27 (H3K27). …
Number of citations: 49 pubs.acs.org
M Getlik, D Smil, C Zepeda-Velazquez… - Journal of medicinal …, 2016 - ACS Publications
WD repeat-containing protein 5 (WDR5) is an important component of the multiprotein complex essential for activating mixed-lineage leukemia 1 (MLL1). Rearrangement of the MLL1 …
Number of citations: 79 pubs.acs.org
G Dong, W Chen, X Wang, X Yang, T Xu… - Journal of Medicinal …, 2017 - ACS Publications
Cancer metabolism and epigenetics are among the most intensely pursued research areas in anticancer drug discovery. Here we report the first small molecules that simultaneously …
Number of citations: 88 pubs.acs.org

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